3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is known for its unique structure, which combines a pyrrole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters. This reaction is carried out under reflux conditions for 6-8 hours . The process is solvent- and catalyst-free, making it an environmentally friendly method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-Methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of enzymes such as xanthine oxidase.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced proliferation of cancer cells or decreased production of uric acid in the case of xanthine oxidase inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family, known for its use as a biochemical reagent.
5-Fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one:
Uniqueness
3-Methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique structure allows for the exploration of different reaction pathways and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-10-4-9-6-5(7(10)11)2-3-8-6/h2-4,8H,1H3 |
InChI Key |
VTHSIIGWRBEMKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.